molecular formula C46H52N5O8P B12404235 DMT-dC(bz) Phosphoramidite-13C9,15N3

DMT-dC(bz) Phosphoramidite-13C9,15N3

Cat. No.: B12404235
M. Wt: 845.8 g/mol
InChI Key: PGTNFMKLGRFZDX-QXORKOLASA-N
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Description

DMT-dC(bz) Phosphoramidite-13C9,15N3 is a compound labeled with carbon-13 and nitrogen-15 isotopes. It is a derivative of DMT-dC(bz) Phosphoramidite, which is commonly used in the synthesis of DNA. The isotopic labeling makes it particularly useful in various scientific research applications, including studies involving stable isotopes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the DMT-dC(bz) Phosphoramidite structure. The key steps include:

    Protection of the exocyclic amine functions: The exocyclic amine functions are protected by a benzoyl group.

    Phosphoramidite formation: The protected nucleoside is then converted into the phosphoramidite form using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

DMT-dC(bz) Phosphoramidite-13C9,15N3 undergoes various chemical reactions, including:

    Oxidation: Conversion of the phosphite triester to a phosphate triester.

    Reduction: Removal of protecting groups under reducing conditions.

    Substitution: Nucleophilic substitution reactions during DNA synthesis.

Common Reagents and Conditions

    Oxidizing agents: Iodine in water or pyridine.

    Reducing agents: Thiol-containing compounds for deprotection.

    Solvents: Acetonitrile, dichloromethane.

Major Products

The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various research applications .

Scientific Research Applications

DMT-dC(bz) Phosphoramidite-13C9,15N3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DMT-dC(bz) Phosphoramidite-13C9,15N3 involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantification of DNA molecules in various experimental setups. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    DMT-dC(bz) Phosphoramidite: The unlabeled version used in standard DNA synthesis.

    DMT-dA(bz) Phosphoramidite: A similar compound with adenine instead of cytosine.

    DMT-dG(ib) Phosphoramidite: A similar compound with guanine and an isobutyryl protecting group.

Uniqueness

DMT-dC(bz) Phosphoramidite-13C9,15N3 is unique due to its isotopic labeling, which provides additional capabilities for tracking and quantification in research applications. This makes it particularly valuable in studies requiring precise measurements and analysis .

Properties

Molecular Formula

C46H52N5O8P

Molecular Weight

845.8 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl](15N)benzamide

InChI

InChI=1S/C46H52N5O8P/c1-32(2)51(33(3)4)60(57-29-13-27-47)59-40-30-43(50-28-26-42(49-45(50)53)48-44(52)34-14-9-7-10-15-34)58-41(40)31-56-46(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-26,28,32-33,40-41,43H,13,29-31H2,1-6H3,(H,48,49,52,53)/t40-,41+,43+,60?/m0/s1/i26+1,28+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,48+1,49+1,50+1

InChI Key

PGTNFMKLGRFZDX-QXORKOLASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[13CH][13C](=[15N][13C]5=O)[15NH]C(=O)C6=CC=CC=C6

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6

Origin of Product

United States

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